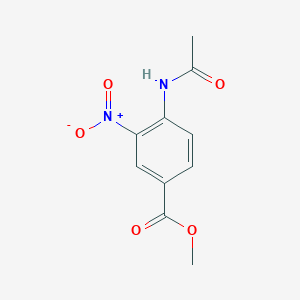
Methyl 4-(acetylamino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(acetylamino)-3-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Methyl 4-(acetylamino)-3-nitrobenzoate has various applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a starting material in the synthesis of other chemical compounds. In addition, Methyl 4-(acetylamino)-3-nitrobenzoate is used as a fluorescent probe to detect the presence of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(acetylamino)-3-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the biosynthesis of prostaglandins, Methyl 4-(acetylamino)-3-nitrobenzoate may have anti-inflammatory and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(acetylamino)-3-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of certain cancer cells and to have antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(acetylamino)-3-nitrobenzoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-(acetylamino)-3-nitrobenzoate is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. In addition, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations associated with the use of Methyl 4-(acetylamino)-3-nitrobenzoate. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not well understood, and further research is needed to fully understand its effects.
Direcciones Futuras
There are many future directions for the use of Methyl 4-(acetylamino)-3-nitrobenzoate in scientific research. One area of interest is the development of new synthetic methods for the preparation of Methyl 4-(acetylamino)-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Conclusion:
In conclusion, Methyl 4-(acetylamino)-3-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. It is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. It has been shown to have anti-inflammatory and analgesic effects, as well as antifungal and anticancer activity. However, further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
Propiedades
Número CAS |
6313-39-9 |
|---|---|
Nombre del producto |
Methyl 4-(acetylamino)-3-nitrobenzoate |
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Otros números CAS |
6313-39-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
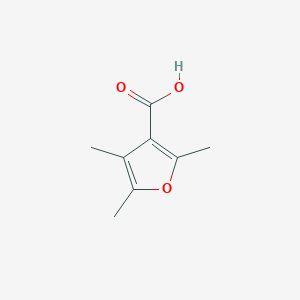
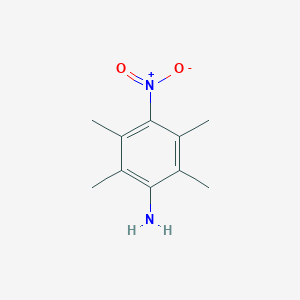
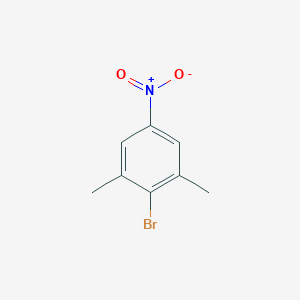

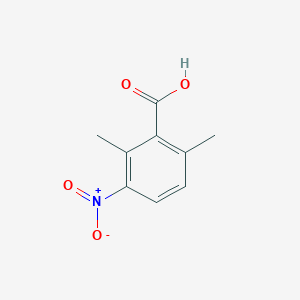
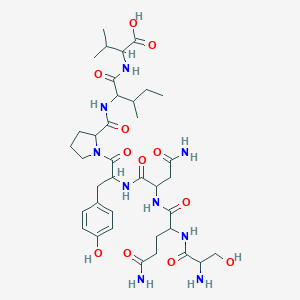
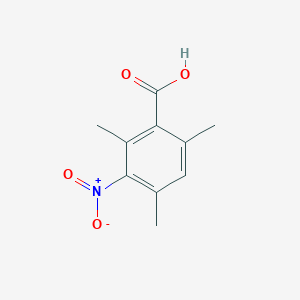
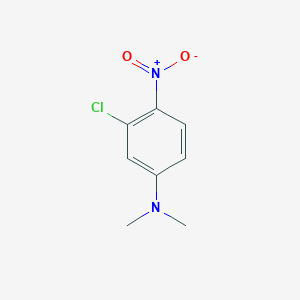
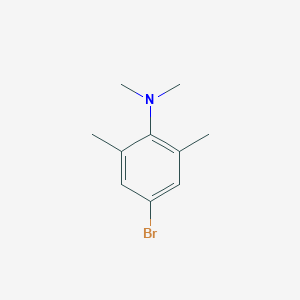
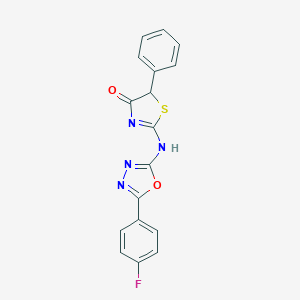
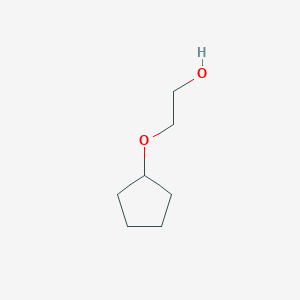
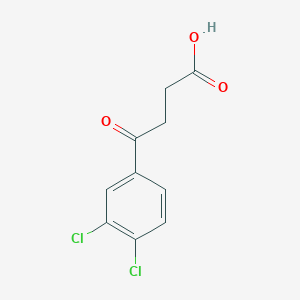
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)